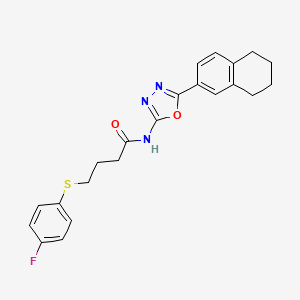

4-((4-fluorophenyl)thio)-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)butanamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(4-fluorophenyl)sulfanyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22FN3O2S/c23-18-9-11-19(12-10-18)29-13-3-6-20(27)24-22-26-25-21(28-22)17-8-7-15-4-1-2-5-16(15)14-17/h7-12,14H,1-6,13H2,(H,24,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHRRLALIGJDRTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2)C3=NN=C(O3)NC(=O)CCCSC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-((4-fluorophenyl)thio)-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)butanamide is a complex organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 373.46 g/mol. The presence of a fluorine atom and a thioether group suggests potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in key metabolic pathways. The oxadiazole moiety is known for its role in modulating biological responses, while the thioether group may facilitate binding to protein targets.

Biological Activity

Anticancer Properties:

Research indicates that compounds featuring oxadiazole rings often exhibit significant anticancer activity. A study investigating similar oxadiazole derivatives demonstrated that they can inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Activity:

Preliminary studies have shown that compounds with thioether functionalities possess antimicrobial properties. The incorporation of the 4-fluorophenyl group may enhance these effects by increasing lipophilicity, allowing better membrane penetration .

Case Studies

-

Antitumor Activity:

A series of oxadiazole derivatives were synthesized and evaluated for their antitumor activity against several cancer cell lines. One study reported that derivatives similar to our compound exhibited IC50 values in the low micromolar range, indicating strong antiproliferative effects . -

Structure-Activity Relationship (SAR):

Investigations into the SAR of related compounds revealed that modifications on the phenyl and oxadiazole rings significantly influenced biological activity. For instance, introducing electron-withdrawing groups like fluorine enhanced potency against certain cancer types .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 4-((4-fluorophenyl)thio)-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)butanamide?

- Answer : Optimize the synthesis via a multi-step approach:

- Step 1 : Couple the 4-fluorophenylthio moiety to a butanamide backbone using thiourea derivatives under anhydrous conditions (e.g., DMF as solvent, K₂CO₃ as base) .

- Step 2 : Construct the 1,3,4-oxadiazole ring via cyclization of hydrazide intermediates with carbodiimides or using dehydrating agents like POCl₃ .

- Step 3 : Introduce the 5,6,7,8-tetrahydronaphthalen-2-yl group via Suzuki-Miyaura coupling or nucleophilic substitution, ensuring inert atmosphere conditions (N₂/Ar) .

Q. How can structural characterization be performed for this compound?

- Answer : Use a combination of:

- NMR spectroscopy : Confirm the presence of the 4-fluorophenyl group (¹⁹F NMR: δ ~ -110 ppm; ¹H NMR: aromatic protons at δ 7.2–7.8 ppm) and tetrahydronaphthalene protons (δ 1.5–2.8 ppm) .

- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

- X-ray crystallography : Resolve the oxadiazole ring geometry and confirm substituent orientation (if crystals are obtainable) .

Q. What analytical methods are suitable for assessing purity?

- Answer :

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water mobile phase (>95% purity threshold) .

- Elemental analysis : Ensure C, H, N, and S percentages align with theoretical values (±0.4% tolerance) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound?

- Answer :

- Reproducibility checks : Validate assays across multiple labs using standardized protocols (e.g., IC₅₀ determination in triplicate with positive controls) .

- Data normalization : Account for batch-to-batch variability in compound purity via HPLC-validated samples .

- Mechanistic studies : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to confirm target binding affinity .

Q. What strategies are recommended for studying structure-activity relationships (SAR) of this compound?

- Answer :

- Substituent modification : Synthesize analogs with variations in the fluorophenylthio group (e.g., Cl, Br, or methyl substituents) to evaluate electronic effects .

- Oxadiazole ring replacement : Compare activity against 1,2,4-triazole or thiadiazole analogs to assess ring-specific contributions .

- In silico docking : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., kinases or GPCRs) .

Q. How can environmental stability and degradation pathways be investigated?

- Answer :

- Photolysis studies : Expose the compound to UV light (λ = 254–365 nm) in aqueous/organic solvents and analyze degradation products via LC-MS .

- Hydrolytic stability : Test pH-dependent degradation (pH 1–13) at 37°C, monitoring via ¹H NMR or HPLC .

- Microsomal assays : Use liver microsomes (human/rat) to assess metabolic pathways and identify major metabolites .

Q. What experimental designs are optimal for evaluating pharmacokinetic properties?

- Answer :

- ADME profiling :

- Absorption : Caco-2 cell monolayer permeability assay .

- Metabolism : Cytochrome P450 inhibition assays (CYP3A4, CYP2D6) .

- Pharmacokinetic modeling : Apply non-compartmental analysis (NCA) to plasma concentration-time data from rodent studies .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.